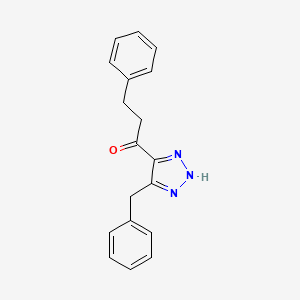

1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one

Description

1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one is a triazole-containing organic compound characterized by a propan-1-one backbone substituted with a phenyl group at the C3 position and a 5-benzyl-2H-1,2,3-triazol-4-yl moiety at the C1 position. Structural characterization typically employs NMR spectroscopy, elemental analysis, and X-ray crystallography, with refinement tools like SHELXL being widely utilized .

Properties

CAS No. |

648895-47-0 |

|---|---|

Molecular Formula |

C18H17N3O |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

1-(5-benzyl-2H-triazol-4-yl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C18H17N3O/c22-17(12-11-14-7-3-1-4-8-14)18-16(19-21-20-18)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,21) |

InChI Key |

CNXGCWWMXOFOAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=NNN=C2CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.

Formation of the Phenylpropanone Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with a propanoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

Oxidation: Formation of benzyl alcohol or benzoic acid.

Reduction: Formation of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has highlighted the efficacy of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one as an anticancer agent. The compound has been shown to inhibit the deubiquitinase USP1/UAF1 complex, which is implicated in cancer progression. The structure–activity relationship (SAR) studies indicate that modifications to the triazole moiety can enhance its potency against various cancer cell lines .

Case Study: USP1/UAF1 Inhibition

A study focused on the synthesis of derivatives of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one demonstrated that specific modifications improved their ability to inhibit the USP1/UAF1 complex, leading to reduced viability in cancer cells. The results suggest that this compound could serve as a lead structure for developing novel anticancer therapies .

Antimicrobial Properties

The 1,2,3-triazole scaffold is recognized for its antimicrobial properties. Compounds containing this moiety have been evaluated for their activity against various pathogens, including fungi and bacteria. The triazole ring enhances the lipophilicity and membrane permeability of these compounds, which is crucial for their antimicrobial efficacy.

Case Study: Antifungal Activity

A synthesis study reported the creation of several triazole derivatives that exhibited significant antifungal activity against Candida strains. The incorporation of the triazole ring into the structure was essential for achieving this activity, making it a promising candidate for antifungal drug development .

Anti-Leishmanial Activity

The compound's potential against Leishmania parasites has been explored through structure–activity relationship studies. The incorporation of the triazole unit into phenyl-thiazole compounds has shown promising leishmanicidal activity.

Case Study: Leishmania Inhibition

In a study investigating novel triazole-based compounds, several derivatives demonstrated significant activity against both amastigote and promastigote forms of Leishmania infantum. These findings indicate that 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one may be effective in treating leishmaniasis .

Synthesis and Functionalization

The synthesis of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one often involves click chemistry techniques which allow for efficient construction of the triazole ring. This method not only simplifies the synthetic route but also enhances the yield and purity of the final product.

Synthesis Overview

The synthesis typically begins with azide and alkyne precursors undergoing a cycloaddition reaction to form the triazole ring. Subsequent functionalization can introduce various substituents that modulate biological activity .

Structure–Activity Relationship Studies

Understanding how structural modifications affect biological activity is crucial for optimizing the efficacy of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one. SAR studies have identified key functional groups that enhance its pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and membrane permeability |

| Substitution on triazole | Enhanced anticancer potency |

| Variation in phenyl substituents | Altered antimicrobial efficacy |

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of a benzyl-substituted triazole and a phenylpropanone chain. Key analogues include:

- Substituent Impact: Benzyl vs. Phenyl vs. Fluorophenyl on Propanone: The phenyl group in the target compound lacks the electron-withdrawing fluorine atom present in analogues like , which could alter electronic interactions with biological targets.

Physicochemical Properties

- Crystallinity : Analogues like those in and exhibit planar molecular conformations except for sterically hindered substituents (e.g., fluorophenyl). The benzyl group in the target compound may disrupt crystallinity, complicating solid-state characterization .

Biological Activity

1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of benzyl and phenyl derivatives with triazole precursors. The synthetic route typically includes:

- Formation of the Triazole Ring : Using click chemistry methods, such as the Huisgen reaction, to create the 1,2,3-triazole moiety.

- Alkylation : Introducing the phenylpropanone group through alkylation reactions.

Characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. For instance, the NMR data reveals distinct chemical shifts corresponding to the triazole and phenyl groups.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one. In vitro assays demonstrate that this compound exhibits significant neuroprotective activity against neurotoxic agents such as amyloid-beta (Aβ).

Key Findings:

- IC50 Values : The compound showed an IC50 value of for inhibiting nitric oxide (NO) production in neuronal cells, indicating strong anti-inflammatory properties .

- Mechanism of Action : Studies suggest that its neuroprotective effects are mediated through the inhibition of the NF-κB signaling pathway, leading to reduced oxidative stress and inflammation .

Anticholinesterase Activity

The compound also exhibits notable anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease.

Research Insights:

- Enzyme Inhibition : It has been shown to inhibit butyrylcholinesterase (BuChE) with an IC50 value lower than that of standard treatments like galantamine .

- Selectivity : The selectivity index for BuChE over acetylcholinesterase (AChE) suggests potential therapeutic benefits in enhancing cholinergic transmission without significant side effects .

Antiparasitic Activity

In addition to its neuroprotective properties, preliminary studies indicate that related triazole compounds possess antiparasitic activity against Toxoplasma gondii.

| Compound | Concentration Range (μM) | Activity |

|---|---|---|

| 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one | 1.94 - 7.63 | Inhibitory effect on T. gondii growth |

This suggests a broader spectrum of biological activity that warrants further investigation .

Neuroprotective Efficacy in Animal Models

A series of in vivo studies were conducted using scopolamine-induced Alzheimer’s models in mice. The administration of 1-(5-Benzyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one resulted in:

- Improvement in Learning and Memory : Significant improvements were observed in behavioral assessments measuring learning and memory capabilities.

- Reduction in Biomarkers : Decreased levels of inflammatory markers were noted post-treatment.

These findings underscore the compound's potential as a therapeutic agent for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.